molecular formula C9H20N2 B1446278 4-ethyl-N,N-dimethylpiperidin-4-amine CAS No. 1823944-23-5

4-ethyl-N,N-dimethylpiperidin-4-amine

Cat. No. B1446278
CAS RN: 1823944-23-5
M. Wt: 156.27 g/mol
InChI Key: DNXPEJJQOYNWMD-UHFFFAOYSA-N
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Description

4-ethyl-N,N-dimethylpiperidin-4-amine is a chemical compound with the CAS Number: 1823944-23-5 . It has a molecular weight of 156.27 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The 4-ethyl-N,N-dimethylpiperidin-4-amine molecule contains a total of 31 bonds. There are 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

4-ethyl-N,N-dimethylpiperidin-4-amine is a liquid at room temperature .

Scientific Research Applications

Catalysis in Organic Synthesis

4-ethyl-N,N-dimethylpiperidin-4-amine: has been utilized as a catalyst in various organic synthesis processes. Its efficiency in catalyzing the Fischer indole synthesis is notable, where it facilitates the transformation of aryl hydrazines into indoles . This reaction is pivotal in the pharmaceutical industry for the production of compounds with therapeutic properties.

Synthesis of Ionic Liquids

The compound serves as a precursor in the synthesis of ionic liquids . These liquids are used as green solvents due to their low volatility and high thermal stability. They are particularly valuable in reactions that require stable temperatures and are sensitive to the presence of water .

Molecular Dynamics Simulations

Molecular dynamics simulations: have employed 4-ethyl-N,N-dimethylpiperidin-4-amine-based ionic liquids to study their structural and transport properties. These simulations provide insights into the behavior of ionic liquids at the molecular level, which is crucial for designing systems with specific properties .

Pharmaceutical Applications

Piperidine derivatives, including 4-ethyl-N,N-dimethylpiperidin-4-amine, are present in more than twenty classes of pharmaceuticals. They are essential building blocks in drug design, contributing to the development of new medications with various pharmacological activities .

Selective Oxidation Processes

This compound has been used to promote the selective oxidation of methyl aromatics with molecular oxygen. Its role as a catalyst in this process is significant because it offers an environmentally friendly alternative to traditional methods that often result in excessive chemical waste .

Modulation of N-Methyl-D-Aspartate Receptors

In neuroscience research, 4-ethyl-N,N-dimethylpiperidin-4-amine has molecular features associated with the modulation of N-methyl-D-aspartate (NMDA) receptors . These receptors are critical in neurophysiological processes, and their modulation is a potential therapeutic target for conditions related to alcohol dependence .

Mechanism of Action

While the specific mechanism of action for 4-ethyl-N,N-dimethylpiperidin-4-amine is not mentioned, related compounds such as 4-(Dimethylamino)piperidine have molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors .

Safety and Hazards

The compound is classified as dangerous with hazard statements including H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

4-ethyl-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-4-9(11(2)3)5-7-10-8-6-9/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXPEJJQOYNWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N,N-dimethylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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